molecular formula C11H11NO3 B2769223 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 933752-14-8

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Numéro de catalogue: B2769223
Numéro CAS: 933752-14-8
Poids moléculaire: 205.213
Clé InChI: TYEWITXXLBKGLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound featuring a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a quinoline ring and an acetic acid moiety makes it a versatile molecule for synthetic and biological studies.

Mécanisme D'action

Target of Action

A structurally similar compound, cilostazol, is known to inhibit phosphodiesterase iii a (pde3a) . PDE3A plays a crucial role in signal transduction by breaking down cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals.

Mode of Action

If it shares a similar mechanism with Cilostazol, it may act as an inhibitor of PDE3A . By inhibiting PDE3A, the compound could potentially increase the concentration of cAMP within cells, leading to various downstream effects.

Biochemical Pathways

If it acts similarly to cilostazol, it could affect pathways regulated by camp . These pathways control a wide range of biological processes, including cell division, immune response, and neurotransmission.

Result of Action

If it acts similarly to Cilostazol, it could potentially have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic catalysts.

Major Products: The major products from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Applications De Recherche Scientifique

The compound's biological activity is primarily linked to its role as an inhibitor of phosphodiesterase III A (PDE3A). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular signaling pathways.

Key Pharmacological Effects

  • Cardiovascular Applications : The modulation of cAMP levels through PDE3A inhibition is associated with vasodilation and positive inotropic effects, making it a candidate for treating cardiovascular diseases.
  • Antitumor Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis, indicating potential use in anti-inflammatory therapies.

Synthesis and Mechanism of Action

The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves multi-step organic reactions including oxidation and acylation processes. The specific reaction pathways include interactions with various enzymes and proteins that influence cellular responses.

Research Insights and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antiproliferative Activity : A library of compounds related to tetrahydroquinoline derivatives was tested for antiproliferative activity against various cancer cell lines (HeLa, HT-29). Results indicated that certain derivatives exhibited significant cytotoxicity.
  • Mechanistic Studies : Interaction studies have shown that this compound influences not only cAMP signaling but may also affect other signaling cascades. Further research is needed to fully elucidate these pathways.

Comparaison Avec Des Composés Similaires

  • Quinoline-2-carboxylic acid
  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline

Comparison: Compared to these similar compounds, 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is unique due to the presence of both a ketone and an acetic acid group, which can influence its reactivity and biological activity

Activité Biologique

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H9NO4
  • Molecular Weight : 219.2 g/mol
  • IUPAC Name : 2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid
  • PubChem CID : 43140386

Anticoagulant Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticoagulant activity. For instance, compounds designed based on this structure showed high inhibition rates against coagulation factors Xa and XIa. The IC50 values for these compounds ranged from 87% to 91% inhibition for factor Xa and approximately 83% for factor XIa, demonstrating their potential as dual inhibitors in anticoagulation therapy .

CompoundFactor Xa Inhibition (%)Factor XIa Inhibition (%)
Compound 3b87%-
Compound 3j-83%
Compound 3c>75%>75%

Antioxidant Activity

The antioxidant properties of this compound have also been explored. This compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism involves the modulation of intracellular signaling pathways that regulate oxidative stress responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in coagulation and oxidative stress pathways.
  • Interaction with Cellular Signaling Pathways : It modulates pathways associated with inflammation and apoptosis, contributing to its therapeutic effects in various diseases.
  • Structural Analogues : Variations in the chemical structure can lead to differences in biological activity. For example, modifications at the C6 position have been shown to enhance binding affinity to target proteins involved in coagulation .

Study on Anticoagulant Effects

A recent study evaluated the anticoagulant effects of several derivatives based on the structure of this compound. The results indicated that these compounds could serve as effective anticoagulants with lower side effects compared to traditional therapies like Rivaroxaban .

Research on Antioxidative Properties

Another investigation focused on the antioxidative potential of this compound in a diabetic model. The findings suggested that treatment with this compound significantly reduced markers of oxidative stress and improved metabolic parameters in diabetic rats .

Propriétés

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWITXXLBKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-14-8
Record name 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.